Bis((bis(2-hydroxyethyl))methyl(2-((1-oxooctadecyl)oxy)ethyl)ammonium) sulphate is a complex quaternary ammonium compound with the molecular formula . This compound features a long hydrophobic alkyl chain derived from octadecanoic acid, contributing to its surfactant properties. The presence of two bis(2-hydroxyethyl) groups enhances its solubility in aqueous solutions, making it suitable for various applications in the fields of biochemistry and materials science .
Research indicates that Bis((bis(2-hydroxyethyl))methyl(2-((1-oxooctadecyl)oxy)ethyl)ammonium) sulphate exhibits significant antimicrobial activity. Its structure allows it to disrupt microbial membranes, leading to cell lysis. This property makes it a candidate for use in antimicrobial formulations, particularly in personal care products and disinfectants . Additionally, its surfactant characteristics may enhance the delivery of active ingredients in pharmaceutical applications.
This compound can be synthesized through several methods, typically involving the following steps:
Bis((bis(2-hydroxyethyl))methyl(2-((1-oxooctadecyl)oxy)ethyl)ammonium) sulphate has various applications, including:
Several compounds share structural similarities with Bis((bis(2-hydroxyethyl))methyl(2-((1-oxooctadecyl)oxy)ethyl)ammonium) sulphate. Below is a comparison highlighting its uniqueness:
Compound Name | Molecular Formula | Key Features |
---|---|---|
Bis(2-hydroxyethyl)methyl(2-(octyloxy)ethyl)ammonium methyl sulphate | C26H55NO8S | Shorter alkyl chain; less hydrophobicity |
Dodecyltrimethylammonium bromide | C15H34BrN | Simpler structure; lacks hydroxyl groups |
Cetyltrimethylammonium chloride | C21H38ClN | Similar surfactant properties; shorter chain |
The uniqueness of Bis((bis(2-hydroxyethyl))methyl(2-((1-oxooctadecyl)oxy)ethyl)ammonium) sulphate lies in its combination of a long hydrophobic tail and multiple hydroxyl groups, which enhance both solubility and biological activity compared to similar compounds .
The synthesis of bis-quaternary ammonium compounds represents a fundamental challenge in organic chemistry, requiring precise control over reaction conditions to achieve the desired bis-cationic structure [1]. The Menshutkin reaction serves as the cornerstone methodology for quaternary ammonium salt formation, involving the nucleophilic substitution of tertiary amines with alkyl halides [1] [5]. This second-order nucleophilic substitution mechanism proceeds through a single-step process where the nucleophile attacks the electrophilic carbon center, resulting in simultaneous bond formation and halide departure [3].
For the target compound bis((bis(2-hydroxyethyl))methyl(2-((1-oxooctadecyl)oxy)ethyl)ammonium) sulphate, the quaternization pathway involves multiple strategic considerations [37]. The synthesis typically begins with the preparation of the tertiary amine precursor containing the bis(2-hydroxyethyl) functionality and the stearate ester linkage [32]. The subsequent quaternization requires careful selection of methylating agents to achieve selective bis-cation formation without competing side reactions [7].
Dimethyl sulfate emerges as a particularly effective quaternizing agent for this class of compounds due to its high reactivity and ability to methylate tertiary amines under controlled conditions [7]. The solvent-free quaternization approach has demonstrated superior yields, with reactions proceeding at elevated temperatures between 100-140°C under inert atmosphere conditions [7]. Temperature control proves critical, as excessive heat can lead to thermal decomposition of the ester linkages or unwanted side reactions.
Quaternizing Agent | Reaction Temperature (°C) | Reaction Time (hours) | Yield (%) | Reaction Medium |
---|---|---|---|---|
Dimethyl sulfate | 100-120 | 8-12 | 85-92 | Solvent-free |
Methyl chloride | 80-100 | 12-24 | 70-80 | Polar solvent |
Methyl bromide | 60-80 | 6-10 | 75-85 | Alcoholic medium |
The kinetics of quaternization reactions follow second-order behavior, with reaction rates dependent on both tertiary amine and alkylating agent concentrations [3] [4]. Activation energies for alkyl bromide quaternization typically range from 65.8 to 68.8 kilojoules per mole, with benzyl halides showing lower activation barriers at approximately 52.6 kilojoules per mole [4] [8]. The choice of alkylating agent significantly influences reaction kinetics, with the reactivity order: alkyl iodides > alkyl bromides > alkyl chlorides [1] [5].
Bis-quaternary ammonium compound synthesis requires additional considerations regarding spacer chain effects and steric hindrance [36] [37]. The presence of multiple quaternization sites introduces complexities related to statistical distributions and potential intramolecular interactions [38]. Spacer chain length and flexibility directly impact the accessibility of nitrogen centers for quaternization, with longer and more flexible spacers generally facilitating higher conversion rates [42].
The synthesis strategy for achieving complete bis-quaternization involves stoichiometric excess of methylating agent, typically employing molar ratios of 2.2:1 to 2.5:1 relative to the diamine precursor [37]. Reaction monitoring through nuclear magnetic resonance spectroscopy enables real-time assessment of quaternization progress and identification of partially quaternized intermediates [39].
The incorporation of sulfate anionic groups into quaternary ammonium compounds requires specialized sulfation methodologies that preserve the integrity of the cationic centers while introducing the desired anionic functionality . Sulfation represents a distinct chemical transformation from sulfonation, involving the formation of sulfate ester linkages rather than sulfonic acid groups .
Chlorosulfonic acid emerges as the primary reagent for sulfation reactions involving hydroxyl-containing quaternary ammonium compounds . The reaction proceeds through electrophilic attack of chlorosulfonic acid on hydroxyl groups, forming chlorosulfate intermediates that subsequently undergo hydrolysis to yield the corresponding sulfate esters . Reaction temperatures typically range from 0-25°C to prevent thermal decomposition of the sulfate ester bonds .
The sulfation of bis((bis(2-hydroxyethyl))methyl(2-((1-oxooctadecyl)oxy)ethyl)ammonium) compounds involves selective targeting of the hydroxyl groups present on the ethanol arms . This regioselectivity requires careful control of reaction stoichiometry and temperature to avoid sulfation of other potential sites . The molar ratio of chlorosulfonic acid to hydroxyl groups typically ranges from 1.1:1 to 1.3:1 to ensure complete conversion while minimizing side reactions .
Sulfation Reagent | Temperature Range (°C) | Reaction Time (hours) | Selectivity (%) | Yield (%) |
---|---|---|---|---|
Chlorosulfonic acid | 0-15 | 2-4 | 92-96 | 78-85 |
Sulfur trioxide-pyridine | 10-25 | 4-6 | 88-92 | 72-80 |
Sulfuric acid-acetic anhydride | 20-40 | 6-8 | 85-90 | 70-78 |
Alternative sulfation methodologies include the use of sulfur trioxide complexes, particularly sulfur trioxide-pyridine complex, which offers enhanced selectivity and milder reaction conditions . This approach minimizes the formation of undesired by-products and provides better control over the sulfation process . The pyridine complex acts as both a source of sulfur trioxide and a mild base to neutralize the hydrogen chloride generated during the reaction .
The mechanism of sulfation involves initial coordination of the sulfating agent with the hydroxyl oxygen, followed by nucleophilic attack and elimination of the leaving group . The reaction kinetics depend strongly on the nucleophilicity of the hydroxyl group and the electrophilicity of the sulfating agent . Primary hydroxyl groups typically react faster than secondary hydroxyl groups due to reduced steric hindrance .
Reaction monitoring during sulfation requires analytical techniques capable of distinguishing between starting materials, intermediates, and final products . Infrared spectroscopy provides valuable information through the appearance of characteristic sulfate ester stretching frequencies around 1200-1250 wavenumbers . Nuclear magnetic resonance spectroscopy enables quantitative assessment of sulfation extent through integration of relevant proton signals .
The neutralization step following sulfation represents a critical aspect of the synthetic procedure . Careful addition of aqueous sodium hydroxide solution converts the acidic sulfate ester to its sodium salt form, which subsequently undergoes ion exchange to yield the desired sulfate anion . pH control during neutralization prevents hydrolysis of the sulfate ester bonds while ensuring complete acid neutralization .
The purification of bis-quaternary ammonium sulfate compounds presents unique challenges due to their amphiphilic nature, high polarity, and potential for complex formation with impurities [10] [11]. Traditional purification methodologies require adaptation to accommodate the specific physicochemical properties of these ionic species [12].
Recrystallization emerges as the primary purification technique for quaternary ammonium salts, leveraging solubility differences between the target compound and impurities [14] [17]. The selection of appropriate recrystallization solvents requires careful consideration of polarity, hydrogen bonding capability, and thermal stability [17]. Polar protic solvents such as methanol and ethanol typically provide optimal solubility characteristics for quaternary ammonium compounds [17].
The recrystallization process for bis((bis(2-hydroxyethyl))methyl(2-((1-oxooctadecyl)oxy)ethyl)ammonium) sulphate involves dissolution in hot polar solvent followed by controlled cooling to promote selective crystallization [17]. Temperature gradients during cooling significantly influence crystal size and purity, with slower cooling rates generally producing larger, higher-purity crystals [17].
Purification Method | Solvent System | Temperature (°C) | Recovery Yield (%) | Purity (%) |
---|---|---|---|---|
Recrystallization | Methanol-water (3:1) | 60-25 | 75-82 | 94-97 |
Ion exchange chromatography | Aqueous mobile phase | 25 | 85-90 | 96-98 |
Preparative chromatography | Acetonitrile-water gradient | 25 | 70-78 | 97-99 |
Precipitation | Ethanol-diethyl ether | 25 | 80-85 | 92-95 |
Ion exchange chromatography provides an alternative purification approach particularly suited for ionic compounds [15]. The technique exploits the electrostatic interactions between the quaternary ammonium cations and ion exchange resins to achieve separation from neutral and anionic impurities [15]. Cation exchange resins with sulfonic acid functional groups demonstrate high affinity for quaternary ammonium species [15].
The ion exchange purification process involves loading the crude product onto a cation exchange column, washing with water to remove neutral impurities, and eluting the quaternary ammonium compound with concentrated salt solutions [15]. Sodium chloride solutions at concentrations of 1-2 molar typically provide effective elution while maintaining compound integrity [15].
Preparative chromatography offers the highest resolution purification capability but requires specialized equipment and expertise [11] [16]. Normal phase ion-pair chromatography has demonstrated particular effectiveness for quaternary ammonium compound purification [11]. The technique employs silica gel stationary phases with ion-pairing reagents in the mobile phase to facilitate separation [11].
Hot filtration represents a crucial step in removing insoluble impurities that may form during synthesis or storage [17]. The process involves dissolution of the crude product in hot solvent followed by filtration through preheated filter media to remove particulate matter [17]. Temperature maintenance during filtration prevents premature crystallization and ensures complete removal of insoluble components [17].
Multi-solvent recrystallization systems provide enhanced selectivity for complex purification challenges [17]. The technique involves initial dissolution in a good solvent followed by addition of a poor solvent to induce selective precipitation [17]. The solvent ratio optimization requires systematic investigation to identify conditions that maximize both yield and purity [17].
Quality assessment during purification involves multiple analytical techniques to confirm product identity and purity [13]. High-performance liquid chromatography provides quantitative purity analysis with detection limits suitable for trace impurity identification [13]. Nuclear magnetic resonance spectroscopy enables structural confirmation and identification of residual solvents or synthesis by-products [13].
The transition from laboratory-scale synthesis to industrial production of bis-quaternary ammonium compounds presents significant technical and economic challenges that require careful consideration of process engineering principles [23] [27]. Scale-up factors affect reaction kinetics, heat transfer characteristics, mixing efficiency, and product quality in ways that are not always predictable from small-scale experiments [22] [23].
Heat transfer limitations represent a primary concern in large-scale quaternization reactions due to their exothermic nature [3] [6]. The quaternization of tertiary amines with methylating agents generates substantial heat that must be efficiently removed to maintain reaction temperature control [3]. Industrial reactors require sophisticated heat exchange systems to manage thermal effects while maintaining reaction selectivity [22].
The design of industrial-scale reactors for quaternary ammonium synthesis must accommodate the viscosity changes that occur during reaction progress [22]. Initial reaction mixtures typically exhibit low viscosity, but product formation leads to significant viscosity increases that affect mixing efficiency and heat transfer [22]. Reactor design considerations include impeller selection, baffle configuration, and heat exchange surface area optimization [22].
Scale Factor | Laboratory (1 L) | Pilot Scale (100 L) | Industrial Scale (10,000 L) |
---|---|---|---|
Reaction Time (hours) | 8-12 | 12-18 | 18-24 |
Heat Transfer Coefficient (W/m²·K) | 800-1200 | 400-600 | 200-400 |
Mixing Power (W/kg) | 5-10 | 2-5 | 1-3 |
Temperature Control (±°C) | ±2 | ±5 | ±8 |
Continuous flow processing represents an emerging approach to address scalability challenges in quaternary ammonium synthesis [22] [24]. Flow reactors offer superior heat and mass transfer characteristics compared to batch systems, enabling more precise reaction control [22]. The continuous nature of flow processing facilitates easier scale-up through numbering-up strategies rather than geometric scaling [24].
The implementation of continuous flow synthesis for bis-quaternary ammonium compounds requires careful consideration of residence time distribution and reaction kinetics [26]. Tubular reactors with appropriate internal mixing elements can achieve the necessary contact between reactants while maintaining plug flow characteristics [26]. Temperature and pressure control in flow systems enables operation under optimal conditions throughout the reaction pathway [26].
Raw material quality and consistency become increasingly critical at industrial scales due to the larger quantities involved and the cumulative effect of impurities [19] [27]. Supplier qualification processes must ensure that starting materials meet stringent specifications for water content, impurity levels, and chemical identity [27]. Batch-to-batch variability in raw materials can significantly impact product quality and yield in large-scale operations [27].
Process analytical technology implementation enables real-time monitoring and control of critical process parameters during industrial production [27]. In-line spectroscopic techniques, including near-infrared and Raman spectroscopy, provide continuous assessment of reaction progress and product quality [27]. These analytical tools facilitate process optimization and early detection of deviations from normal operating conditions [27].
Environmental considerations play an increasingly important role in industrial-scale synthesis, particularly regarding solvent usage and waste generation [23]. Solvent-free reaction conditions, when feasible, eliminate the need for large-scale solvent recovery and purification systems [7]. Alternative reaction media, including ionic liquids and supercritical fluids, offer potential environmental advantages but require careful economic evaluation [23].
The economic viability of industrial-scale production depends on achieving acceptable yields while minimizing raw material costs and processing expenses [19] [23]. Process optimization studies must balance reaction efficiency with capital and operating cost considerations [23]. Sensitivity analysis of key economic parameters helps identify critical factors that influence overall process profitability [23].
Regulatory compliance requirements add complexity to industrial-scale production, particularly for compounds intended for personal care or pharmaceutical applications [27]. Good manufacturing practice guidelines mandate comprehensive documentation, validated analytical methods, and robust quality control systems [27]. Environmental permits and waste disposal considerations require early integration into process design activities [27].